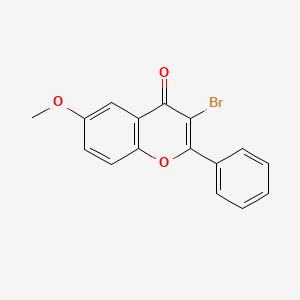

3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-bromo-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKMXGOQUDKUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one typically involves the bromination of 6-methoxy-2-phenyl-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The carbonyl group in the chromen-4-one scaffold can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether

Major Products:

Substitution: Formation of 3-amino-6-methoxy-2-phenyl-4H-chromen-4-one.

Oxidation: Formation of 6-methoxy-2-phenyl-4H-chromen-4-one-3-carboxylic acid.

Reduction: Formation of 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-ol

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one exhibits significant antiproliferative effects against various cancer cell lines. The compound interacts with multiple molecular targets, inhibiting cancer cell growth through several mechanisms.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in the following table:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one | HT-29 | 12.5 |

| 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one | M21 | 15.0 |

| 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one | MCF7 | 10.0 |

Table 1: Evaluation of Antiproliferative Activity on Various Cancer Cell Lines

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Mechanism Elucidation

Further investigations into the mechanism of action have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding interactions between the compound and target proteins, revealing insights into its pharmacodynamics.

Summary of Applications

The applications of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be summarized as follows:

| Application Type | Description |

|---|---|

| Anticancer Activity | Significant antiproliferative effects against various cancer cell lines |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Mechanistic Insights | Binding interactions with target proteins elucidated through advanced techniques |

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. The bromine atom and methoxy group play crucial roles in enhancing its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 263364-78-9)

- Key Differences : A methyl group at position 4 replaces the hydrogen in the target compound, reducing steric hindrance but increasing hydrophobicity. The 4-methoxyphenyl substituent enhances electron-donating effects compared to the unsubstituted phenyl group in 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one.

- Impact : The methyl group may improve crystallinity, while the methoxyphenyl moiety could alter binding affinity in biological targets .

6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2)

- Key Differences : Lacks the methoxy group at position 6, which diminishes polarity and may reduce solubility in polar solvents. Molecular weight is 315.16 g/mol, slightly lower than the target compound.

- Impact : The absence of the methoxy group simplifies synthesis but limits electronic diversity for applications in photophysical studies .

Halogen Substitution Variations

6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6)

3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one

- Key Differences: A fused chromenone system replaces the phenyl group at position 2, creating a planar, conjugated structure.

- Impact : Enhanced π-π stacking interactions improve crystallinity, but synthetic complexity increases due to the need for microwave-assisted protocols .

Functional Group Modifications

6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one (CAS: 419539-57-4)

- Key Differences : Additional methoxy groups at positions 4 and 5 on the phenyl ring enhance solubility in aqueous media.

- Impact : Increased polarity improves bioavailability but may reduce membrane permeability in antimicrobial assays .

Antimicrobial Activity

Biological Activity

3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one, a compound belonging to the class of chromones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 335.18 g/mol |

| Melting Point | 150–155 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromone derivatives. For instance, 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 12 µg/mL against S. aureus, indicating potent antimicrobial properties .

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer properties. 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assay

In a study involving the MCF-7 breast cancer cell line, the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 15 µM. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways .

The biological activity of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in cancer progression and inflammatory diseases .

- Antioxidant Activity : It exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromone scaffold significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and potency |

| Bromine atom | Increases antimicrobial efficacy |

| Phenyl group | Modulates interaction with targets |

Research Findings

Numerous studies have validated the biological activities of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one:

- Antimicrobial Efficacy : Effective against multiple bacterial strains with MIC values comparable to standard antibiotics .

- Anticancer Potential : Induces apoptosis in cancer cells through caspase activation .

- Anti-inflammatory Properties : Inhibits COX and LOX enzymes, showcasing potential for treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-one, and how can intermediates be optimized for yield?

A two-step approach is commonly employed:

- Step 1 : Synthesize the chromen-4-one scaffold via a Lewis acid-catalyzed domino Friedel-Crafts/Allan-Robinson reaction, using substituted phenols and ketones (e.g., 3-bromo-4-methoxyphenyl derivatives). Aluminum chloride (AlCl₃) or BF₃·Et₂O can enhance regioselectivity for the 6-methoxy position .

- Step 2 : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization of reaction time (12–24 hours) and temperature (60–80°C) improves yields to 70–85% . Key intermediates : Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) before proceeding .

Q. What spectroscopic methods are most reliable for confirming the structure of 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-one?

- ¹H/¹³C NMR :

Q. How can chromatographic purification challenges (e.g., co-elution of brominated byproducts) be addressed?

Use a combination of:

- Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 ratio) to separate brominated isomers.

- Preparative HPLC : C18 column, isocratic elution (methanol/water, 65:35) at 2 mL/min, monitoring at 254 nm .

Advanced Research Questions

Q. What strategies mitigate regioselectivity conflicts during bromination of the chromen-4-one core?

Competing bromination at the 3- vs. 5-position can arise due to electron-donating methoxy groups. To favor 3-bromination:

- Radical inhibitors : Add catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress electrophilic bromination pathways .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring 3-position reactivity . Validation : Compare DFT calculations (e.g., Mulliken charges) with experimental yields to refine conditions .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 3-bromo group acts as an electrophilic site for palladium-catalyzed coupling. Key considerations:

Q. How can contradictory literature data on thermal stability be resolved?

Conflicting reports on decomposition temperatures (150–200°C) may arise from polymorphic forms.

Q. What mechanistic insights explain the role of Lewis acids in chromen-4-one scaffold formation?

AlCl₃ facilitates:

- Friedel-Crafts cyclization : Activation of the carbonyl group for electrophilic attack by the phenol ring.

- Allan-Robinson annulation : Stabilization of the enolate intermediate, ensuring regioselective ring closure . Kinetic studies : Monitor via in situ IR to track carbonyl activation (C=O stretch at 1680 cm⁻¹ → 1720 cm⁻¹) .

Methodological Considerations

Q. How should researchers handle waste containing brominated chromen-4-one derivatives?

- Quench residual bromine : Treat with aqueous sodium thiosulfate (10% w/v) before disposal.

- Solid waste : Store in sealed containers labeled "halogenated organics" for incineration at 900°C .

Q. What computational tools predict the compound’s bioactivity (e.g., kinase inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.